molecular formula C7H5ClF2O2S B1261304 ((Chlorodifluoromethyl)sulfonyl)benzene CAS No. 930836-30-9

((Chlorodifluoromethyl)sulfonyl)benzene

Cat. No.: B1261304
CAS No.: 930836-30-9
M. Wt: 226.63 g/mol
InChI Key: DZKIZVXCLNLUJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

((Chlorodifluoromethyl)sulfonyl)benzene can be synthesized through various methods. One common approach involves the reaction of chlorodifluoromethane with sulfur dioxide in the presence of a catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
((Chlorodifluoromethyl)sulfonyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds. This includes the synthesis of bioactive molecules, where it has been used to create compounds with potential antimicrobial and anticancer properties.

2. Difluoromethylation Reactions
The compound is employed in difluoromethylation reactions, where it acts as a reagent for introducing difluoromethyl groups into other organic substrates. This process is significant in synthesizing pharmaceuticals and agrochemicals, enhancing the biological activity of the resultant compounds .

Biological Applications

1. Biochemical Pathways
Research has explored the effects of this compound on biological systems. Studies indicate that it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its potential use in drug development is under investigation, particularly for therapeutic applications targeting specific diseases.

2. Toxicological Studies
Although primarily a synthetic intermediate, understanding the toxicological profile of this compound is essential. Investigations into its safety and environmental impact are ongoing, especially concerning its effects on human health when exposed over extended periods .

Industrial Applications

1. Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific thermal and conductive characteristics.

2. Material Science
Recent studies have highlighted its role in material science applications, particularly concerning its thermal stability and conductivity. Investigations into these properties have opened new avenues for using this compound in high-performance materials.

Case Studies

Study Application Findings
Synthesis of Bioactive MoleculesAntimicrobial and anticancer compoundsDemonstrated utility in synthesizing compounds with significant biological activity.
Material Science InvestigationThermal stabilityExplored the compound's potential in developing advanced materials with enhanced properties.
Toxicological AssessmentSafety profileOngoing research into the compound's effects on human health and environmental safety .

Mechanism of Action

The mechanism of action of ((Chlorodifluoromethyl)sulfonyl)benzene involves its ability to act as an electrophile in various chemical reactions. The compound can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Chlorodifluoromethyl)sulfonyl)benzene is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a valuable reagent in synthetic chemistry .

Biological Activity

((Chlorodifluoromethyl)sulfonyl)benzene, also known as CFMSB, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of CFMSB, supported by research findings, data tables, and case studies.

This compound has the molecular formula C7_7H5_5ClF2_2O2_2S and is characterized by the presence of a chlorodifluoromethyl group attached to a sulfonyl-benzene moiety. Its unique structure contributes to its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CFMSB and its derivatives. For example, a study on sulfonamide derivatives indicated that compounds similar to CFMSB exhibited moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The derivatives demonstrated significant inhibition rates at concentrations of 50 μg/mL, with some compounds achieving over 80% inhibition against S. aureus .

Table 1: Antimicrobial Activity of CFMSB Derivatives

CompoundTarget BacteriaInhibition (%)Concentration (μg/mL)
4eS. aureus80.6950
4gK. pneumoniae79.4650
4hS. aureus68.3050

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. Compounds derived from CFMSB exhibited significant anti-proliferative effects, with IC50_{50} values ranging from 1.52 to 6.31 μM against cancer cell lines while showing selectivity for cancerous cells over normal cells .

Case Study: Apoptosis Induction

In one notable study, compound 4e , a derivative of CFMSB, was shown to induce apoptosis in MDA-MB-231 cells significantly. The percentage of annexin V-FITC-positive apoptotic cells increased from 0.18% to 22.04%, indicating a potent apoptotic effect compared to control groups . This finding underscores the potential of CFMSB derivatives as candidates for cancer therapy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Carbonic Anhydrase Inhibition : Several studies reported that compounds similar to CFMSB inhibited carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and bacterial metabolism. The IC50_{50} values for CA IX inhibition ranged from 10.93 to 25.06 nM for various derivatives .
  • Structure-Activity Relationship (SAR) : Density functional theory (DFT) calculations have been employed to elucidate the structure-activity relationships of sulfonylurea derivatives, providing insights into their antibacterial mechanisms and guiding the design of more effective compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((Chlorodifluoromethyl)sulfonyl)benzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of sulfonyl-substituted aromatics typically involves sulfonation or nucleophilic substitution. For this compound, a plausible route is the reaction of chlorodifluoromethanesulfonyl chloride with benzene derivatives under Friedel-Crafts conditions. Optimization should focus on:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (common in sulfonylations) .
  • Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution.
  • Temperature control : Excessive heat may lead to decomposition of the sulfonyl group.
  • Yield monitoring : Use HPLC or GC-MS to quantify intermediates and final product .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Key steps include:

  • Data collection : High-resolution (≤1.0 Å) datasets reduce noise in electron density maps .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Validation tools : R-factors, ADP analysis, and hydrogen bonding geometry checks ensure accuracy.
  • Example: A related sulfone (diphenyl sulfone) was resolved using SHELXPRO for intermolecular interaction analysis .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics.

  • Multi-solvent NMR : Compare ¹H/¹³C NMR in CDCl₃ vs. DMSO-d6 to identify solvent-dependent shifts .
  • DFT calculations : Use Gaussian or ORCA to simulate spectra and correlate with experimental data (e.g., ¹⁹F NMR for CF₂ groups) .
  • Dynamic effects : Variable-temperature NMR can reveal rotational barriers in sulfonyl groups.

Q. What computational strategies are effective in predicting the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • DFT-based studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the -SO₂CF₂Cl group.
  • Solvation models : Use COSMO-RS to predict solubility and reactivity in polar media.
  • Example: Fluorinated sulfones (e.g., Tetradifon) show distinct charge distribution patterns due to fluorine’s electronegativity .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound in ecological systems?

  • Methodological Answer :

  • Hydrolysis studies : Monitor degradation at varying pH (e.g., pH 4–10) using LC-MS to detect breakdown products .
  • Photostability assays : Expose samples to UV light (254–365 nm) and track sulfonyl bond cleavage via FTIR.
  • Microbial degradation : Use soil slurry models with GC-MS to identify metabolites.

Properties

IUPAC Name

[chloro(difluoro)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIZVXCLNLUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647179
Record name [Chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930836-30-9
Record name [Chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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